

Dihydroxy(oxo)vanadium: A Technical Overview of its Role in Insulin-Mimetic Effects

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Compound of Interest

Compound Name: Dihydroxy(oxo)vanadium

Cat. No.: B15480142

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy(oxo)vanadium, a specific form of vanadate, has garnered attention within the scientific community for its contribution to the insulin-mimetic properties of vanadium compounds. Vanadium's ability to lower blood glucose levels has been recognized for decades, positioning it as a potential therapeutic agent for diabetes mellitus. This technical guide provides a comprehensive overview of **dihydroxy(oxo)vanadium**, its chemical identity, its existence as part of a complex aqueous equilibrium, and its role in the molecular mechanisms underlying the insulin-enhancing effects of vanadium.

Core Compound Identification

The compound of interest is chemically identified as follows:

Identifier	Value
Systematic Name	dihydroxy(oxo)vanadium
CAS Number	30486-37-4[1]
Molecular Formula	H ₂ O ₃ V[1]
Molecular Weight	100.96 g/mol [1]
Synonyms	Vanadium hydroxide oxide (V(OH) ₂ O)

The Aqueous Speciation of Vanadate

It is crucial to understand that **dihydroxy(oxo)vanadium** does not exist in isolation in biological systems. Instead, it is a component of a complex and dynamic equilibrium of various vanadate species that depends on pH, concentration, and the presence of other ions.[2][3] When vanadium(V) compounds are dissolved in water, a variety of monomeric, dimeric, tetrameric, and decameric species are formed. **Dihydroxy(oxo)vanadium** represents a key monomeric form in this equilibrium.

The following table summarizes the predominant vanadate species at different pH ranges:

pH Range	Predominant Vanadate Species	Molecular Formula
< 3	Pervanadyl cation	[VO ₂] ⁺
3 - 7	Monomeric vanadate, Dimeric vanadate, Tetrameric vanadate	[H ₂ VO ₄] ⁻ , [H ₂ V ₂ O ₇] ²⁻ , [V ₄ O ₁₂] ⁴⁻
7 - 9	Dimeric vanadate, Monomeric vanadate	[HV ₂ O ₇] ³⁻ , [HVO ₄] ²⁻
9 - 13	Monomeric vanadate	[HVO ₄] ²⁻ , [VO ₄] ³⁻
> 13	Orthovanadate	[VO ₄] ³⁻

Mechanism of Insulin-Mimetic Action

The insulin-mimetic and insulin-enhancing effects of vanadium compounds are primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs).[4] PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. A key PTP, Protein Tyrosine Phosphatase 1B (PTP1B), is a major negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the insulin signal.

Vanadate, in its various aqueous forms including **dihydroxy(oxo)vanadium**, acts as a competitive inhibitor of PTPs.[4] This inhibitory action leads to a sustained phosphorylation state of the insulin receptor and its downstream signaling molecules, thereby mimicking or enhancing the effects of insulin. This results in increased glucose uptake by cells and reduced glucose production by the liver.

Signaling Pathway

The following diagram illustrates the insulin signaling pathway and the inhibitory role of vanadate.



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Insulin signaling pathway and the inhibitory action of vanadate.

Experimental Protocols

Due to the complex speciation of vanadate in solution, it is challenging to design experiments exclusively for **dihydroxy(oxo)vanadium**. Research is typically conducted using solutions of a vanadium salt (e.g., sodium orthovanadate, Na_3VO_4) prepared at a specific pH to enrich the desired species.

General Protocol for PTP1B Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a vanadate solution on PTP1B activity.

1. Reagents and Buffers:

- Recombinant human PTP1B enzyme
- Sodium orthovanadate (Na_3VO_4) stock solution
- PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Substrate: p-nitrophenyl phosphate (pNPP)
- Stop solution: 1 M NaOH

2. Preparation of Vanadate Working Solutions:

- Prepare a fresh stock solution of sodium orthovanadate in deionized water.
- To generate the desired vanadate species, the pH of the stock solution is adjusted. For monomeric species like **dihydroxy(oxo)vanadium**, a pH in the physiological range (around 7.4) is typically used. The solution should be allowed to equilibrate.
- Prepare serial dilutions of the pH-adjusted vanadate solution in the PTP1B assay buffer.

3. Inhibition Assay Procedure:

- In a 96-well microplate, add the PTP1B enzyme to each well.
- Add the various concentrations of the vanadate working solutions to the wells. Include a control with buffer only (no inhibitor).
- Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
- Allow the reaction to proceed at 37°C for a set time (e.g., 30 minutes).

- Stop the reaction by adding the stop solution to each well.
- Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

4. Data Analysis:

- Calculate the percentage of PTP1B inhibition for each vanadate concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the vanadate concentration.
- Determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Conclusion

Dihydroxy(oxo)vanadium is a chemically defined form of vanadate with the CAS number 30486-37-4. However, its biological significance is best understood within the context of the complex aqueous chemistry of vanadium. As a key monomeric species in physiological solutions, it contributes to the overall insulin-mimetic effects of vanadate, primarily through the inhibition of protein tyrosine phosphatases like PTP1B. Future research aimed at elucidating the specific roles of different vanadate species may lead to the development of more potent and selective vanadium-based therapeutics for diabetes and related metabolic disorders. The challenge remains in designing experiments that can dissect the activity of individual species from the dynamic equilibrium present in biological systems.

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